(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride
Overview
Description
SR 59230A hydrochloride is a potent and selective antagonist of the beta-3 adrenergic receptor. It has been widely studied for its ability to block the effects of beta-3 adrenergic receptors, which are involved in various physiological processes such as thermogenesis, lipolysis, and smooth muscle relaxation . The compound has also been shown to act on alpha-1 adrenergic receptors at higher doses .
Mechanism of Action
Target of Action
SR 59230A hydrochloride is a potent and selective antagonist of the β3-adrenergic receptor . It has IC50 values of 40, 408, and 648 nM for β3, β1, and β2 receptors, respectively . The β3-adrenergic receptor is predominantly located in adipose tissue and is mainly responsible for the regulation of lipolysis and thermogenesis .
Mode of Action
As an antagonist, SR 59230A hydrochloride binds to the β3-adrenergic receptor, preventing the binding of natural ligands and thus inhibiting the receptor’s function . It was also shown to act at α1 adrenoceptors at high doses .
Biochemical Pathways
The β3-adrenergic receptor is involved in the regulation of lipolysis and thermogenesis in adipose tissue
Pharmacokinetics
It is noted that sr 59230a hydrochloride is orally active , suggesting that it can be absorbed through the gastrointestinal tract and distributed throughout the body.
Result of Action
The specific molecular and cellular effects of SR 59230A hydrochloride’s action depend on the context of its use. For example, it has been shown to block the hyperthermia produced by MDMA in animal studies . In vitro, SR 59230A hydrochloride has been shown to reduce cell viability in a dose-dependent manner in certain cell lines .
Biochemical Analysis
Biochemical Properties
SR 59230A hydrochloride has high affinity for the beta-3 adrenoceptors occurring in human gut that affect the function of human colonic circular smooth muscle . It is reported that SR 59230A hydrochloride inhibits the Kir2.1-2.3 cardiac potassium channels .
Cellular Effects
SR 59230A hydrochloride is a selective and potent antagonist of beta-3 adrenoceptor, with IC50 values being 40, 408, and 648 nM for beta-3, beta-1, and beta-2 adrenergic receptors, respectively . Beta-3 adrenoceptor, predominately located in adipose tissue, is mainly responsible for the regulation of lipolysis and thermogenesis .
Molecular Mechanism
SR 59230A hydrochloride is a selective antagonist of the beta-3 adrenergic receptor, but was subsequently shown to also act at alpha-1 adrenoceptors at high doses . It has been shown to block the hyperthermia produced by MDMA in animal studies .
Preparation Methods
The synthesis of SR 59230A hydrochloride involves several steps. The key intermediate is 3-(2-ethylphenoxy)-1-[(1S)-1,2,3,4-tetrahydronaphth-1-yl]amino-(2S)-2-propanol. This intermediate is prepared through a series of reactions including etherification, reduction, and amination. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial production methods for SR 59230A hydrochloride are not well-documented in the public domain. the synthesis typically follows similar routes as those used in laboratory settings, with optimizations for scale-up and purity.
Chemical Reactions Analysis
SR 59230A hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert SR 59230A hydrochloride into its reduced forms, affecting its activity.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
SR 59230A hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the beta-3 adrenergic receptor and its role in various chemical processes.
Biology: The compound is used to investigate the physiological and pathological roles of beta-3 adrenergic receptors in biological systems.
Medicine: SR 59230A hydrochloride is studied for its potential therapeutic applications in conditions such as obesity, diabetes, and cardiovascular diseases.
Industry: The compound is used in the development of new drugs targeting beta-3 adrenergic receptors.
Comparison with Similar Compounds
SR 59230A hydrochloride is unique in its high selectivity for the beta-3 adrenergic receptor. Similar compounds include:
BRL 37344: A beta-3 adrenergic receptor agonist.
CL 316,243: Another selective beta-3 adrenergic receptor agonist.
CGP 12177: A non-selective beta-adrenergic receptor antagonist with partial agonist activity at beta-3 receptors.
Compared to these compounds, SR 59230A hydrochloride is distinct in its antagonist activity and high selectivity for the beta-3 adrenergic receptor .
Properties
IUPAC Name |
(2S)-1-(2-ethylphenoxy)-3-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]propan-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2.ClH/c1-2-16-8-4-6-13-21(16)24-15-18(23)14-22-20-12-7-10-17-9-3-5-11-19(17)20;/h3-6,8-9,11,13,18,20,22-23H,2,7,10,12,14-15H2,1H3;1H/t18-,20-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUCXUIOEAAJJL-MKSBGGEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCC(CNC2CCCC3=CC=CC=C23)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1OC[C@H](CN[C@H]2CCCC3=CC=CC=C23)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042562 | |
Record name | (2S)-1-(2-Ethylphenoxy)-3-[(1S)-1,2,3,4-tetrahydronaphthalen-1-ylamino]propan-2-ol hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7042562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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